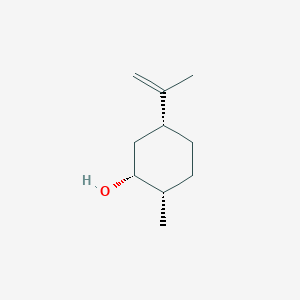

(+)-Neoisodihydrocarveol

Description

Structure

3D Structure

Properties

CAS No. |

18675-34-8 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

(1R,2S,5R)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-ol |

InChI |

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-11H,1,4-6H2,2-3H3/t8-,9+,10+/m0/s1 |

InChI Key |

KRCZYMFUWVJCLI-IVZWLZJFSA-N |

SMILES |

CC1CCC(CC1O)C(=C)C |

Isomeric SMILES |

C[C@H]1CC[C@H](C[C@H]1O)C(=C)C |

Canonical SMILES |

CC1CCC(CC1O)C(=C)C |

Other CAS No. |

51773-45-6 |

Origin of Product |

United States |

Natural Occurrence and Distribution

Botanical Sourcing and Chemotaxonomic Distribution

The presence and concentration of (+)-Neoisodihydrocarveol in plants are key aspects of its natural sourcing. It is a constituent of the volatile secondary metabolites that define the aromatic profile of several plant families.

This compound has been identified as a component in the essential oils of plants belonging to the Lamiaceae (mint family) and Apiaceae (carrot or parsley family), which are known for their rich and complex chemical profiles. mdpi.comencyclopedia.pubsemanticscholar.org

In the Apiaceae family, this compound is found in the essential oil of caraway (Carum carvi L.). mdpi.comresearchgate.net Studies analyzing caraway fruit essential oil have detected its presence alongside other dominant compounds like limonene (B3431351) and carvone (B1668592). mdpi.com The chemical composition of essential oils from Apiaceae plants, including the content of neoisodihydrocarveol, is crucial for their quality evaluation in the food and pharmaceutical industries. mdpi.comresearchgate.net

Table 1: Presence of this compound in Select Plant Species

| Family | Genus/Species | Common Name | Reference |

|---|---|---|---|

| Lamiaceae | Mentha longifolia | Horse Mint | researchgate.netscispace.com |

| Apiaceae | Carum carvi | Caraway | mdpi.comresearchgate.net |

The natural abundance of this compound and other essential oil constituents is not uniform. Significant variability can be observed, which is influenced by a range of factors including the plant's genetic makeup, geographical location, and environmental conditions during growth. nih.govnih.gov Climatic factors such as temperature, precipitation, and sun exposure have been shown to play a dominant role in shaping the chemical composition of essential oils from year to year. mdpi.comresearchgate.net

This chemical variability leads to the concept of "chemotypes." nih.gov A chemotype refers to a chemically distinct entity within a plant species, characterized by a different profile of major secondary metabolites, despite being morphologically identical to other plants of the same species. nih.govnih.govbiorxiv.org For example, within the species Monarda fistulosa, researchers have identified distinct chemotypes dominated by thymol, carvacrol, geraniol, or linalool. nih.gov Similarly, different chemotypes have been identified for Mentha longifolia and Tanacetum vulgare. scispace.combiorxiv.org The existence of a neoisodihydrocarveol-rich chemotype in Mentha longifolia highlights this phenomenon. scispace.com Therefore, the yield of this compound from a natural source depends heavily on the specific chemotype of the plant being harvested.

Presence in Essential Oils of Aromatic Plants (e.g., Mentha species, Apiaceae, Lamiaceae)

Microbial and Environmental Presence

Beyond its botanical origins, this compound is also linked to microbial activity. Microorganisms are capable of producing a vast array of chemical compounds, including hydrocarbons and their derivatives. unl.ptnih.gov

Research has demonstrated that this compound can be produced through the bioconversion of other related compounds by microbial systems. For example, studies have explored the transformation of carvone isomers into various dihydrocarveol (B1210190) isomers, including neoisodihydrocarveol, by microorganisms. uni-hannover.de This highlights a microbial pathway for the synthesis of this compound.

Furthermore, plant-mediated biotransformation can also yield neoisodihydrocarveol. Research has shown that shredded potato tubers (Solanum tuberosum) can convert R-(–)-carvone into various products, with the formation of neoisodihydrocarveol isomers over time. mdpi.com Similarly, carrot root tissue has been used to biotransform S-(+)-carvone, yielding (1S, 2R, 4R)-neoisodihydrocarveol as a principal product. mdpi.com These processes showcase the role of enzymes present in plant tissues and associated microbes in the environmental formation of this compound.

Biosynthesis and Biotransformation Pathways

Precursor Compounds and Enzymatic Cascades

The biosynthesis of (+)-Neoisodihydrocarveol is intrinsically linked to the metabolism of other monoterpenoids, particularly carvone (B1668592) and its derivatives. The enzymatic reduction of these precursors is a key step in the pathway.

The biotransformation of carvone enantiomers, (R)-(-)-carvone and (S)-(+)-carvone, serves as a primary route for the production of various dihydrocarveol (B1210190) isomers, including this compound. The initial step often involves the stereoselective reduction of the carbon-carbon double bond within the cyclohexene (B86901) ring to yield dihydrocarvone (B1202640). semanticscholar.orgmdpi.com This is then followed by the reduction of the carbonyl group to an alcohol, resulting in the formation of dihydrocarveol. academie-sciences.fr

Studies have shown that different biological systems exhibit distinct stereoselectivity in these reductions. For instance, the biotransformation of (S)-(+)-carvone can lead to the formation of this compound. oup.com Plant tissues, such as those from potatoes, have demonstrated the ability to convert S-carvone into this compound. vulcanchem.comwur.nl Similarly, the enzymatic systems present in vegetables like carrots can transform carvone isomers into dihydrocarvones with high diastereoselectivity. semanticscholar.org The reduction of (4R)-(–)-carvone by certain biocatalysts can yield (1R, 4R)- and (1S, 4R)-dihydrocarvones, as well as (1R,2R,4R)-dihydrocarveol. semanticscholar.org In contrast, the biotransformation of (4S)-(+)-carvone can produce (1R, 4S)- and (1S, 4S)-dihydrocarvones and their corresponding dihydrocarveols. semanticscholar.org

The bioconversion pathway can vary depending on the biocatalyst. While the typical sequence involves the reduction of the double bond followed by the carbonyl group, some systems, like those in Hylocereus undatus shoots, have been observed to first reduce the carbonyl group. researchgate.net

The biotransformation of monoterpenoids like carvone is orchestrated by a variety of enzymes, primarily oxidoreductases. academie-sciences.frnih.gov These enzymes catalyze the reduction of both the endocyclic double bond and the carbonyl group. Key enzyme classes involved include:

Enoate Reductases (ERs): These enzymes are responsible for the asymmetric reduction of the α,β-unsaturated double bond in carvone to produce dihydrocarvone. researchgate.net They exhibit high stereospecificity, leading to the formation of specific dihydrocarvone isomers. academie-sciences.frresearchgate.net

Alcohol Dehydrogenases (ADHs): Following the reduction of the double bond, alcohol dehydrogenases catalyze the reduction of the carbonyl group in dihydrocarvone to yield dihydrocarveol isomers. academie-sciences.frresearchgate.net These enzymes often show a preference for either NADH or NADPH as a cofactor. oup.com

Cytochrome P450 Monooxygenases (CYPs): This large family of enzymes is involved in the functionalization of monoterpenes, often catalyzing hydroxylation reactions. oup.comoup.com While their primary role in the direct conversion to this compound from carvone is less direct, they are crucial in the broader metabolism of monoterpenoids, creating a diverse pool of substrates for other enzymes. oup.comfrontiersin.org

The concerted action of these enzyme systems within a single organism or a microbial consortium allows for the multi-step conversion of carvone to this compound and its stereoisomers.

Bioconversion of Carvone and Dihydrocarvone Isomers

Microbial Biotransformations to this compound and its Stereoisomers

A wide array of microorganisms, including fungi and bacteria, have been identified for their capacity to biotransform carvone and its derivatives into various dihydrocarveol isomers. This microbial catalysis is a significant area of research for the production of these valuable compounds.

Fungi are particularly adept at the biotransformation of monoterpenes. Several species have been shown to produce this compound and its stereoisomers from carvone.

Aspergillus niger : This fungus is known for its ability to biotransform a range of monoterpenes. researchgate.netunirioja.esscielo.org.co When cultured with R-limonene, Aspergillus niger can produce a mixture of compounds including carvone and carveol (B46549), which can be further reduced to dihydrocarveol isomers. researchgate.netscielo.org.co

Fusarium spp. : Species such as Fusarium solani var. coeruleum and Fusarium sulphureum have been documented to convert S-(+)-carvone into isodihydrocarvone, isodihydrocarveol, and neoisodihydrocarveol. oup.comoup.com F. sulphureum can also produce trace amounts of dihydrocarveol and neodihydrocarveol. oup.com

Absidia glauca : This fungus has been shown to metabolize (–)-carvone into 10-hydroxy-(+)-neodihydrocarveol via (+)-trans-dihydrocarvone and (+)-neodihydrocarveol. researchgate.net

Trichoderma pseudokoningii : Research on various fungi has highlighted their potential in monoterpenoid transformations, with many demonstrating the ability to reduce carvone.

| Fungus | Substrate | Major Products |

|---|---|---|

| Aspergillus niger | R-Limonene | Carvone, Carveol, Limonene (B3431351) oxide researchgate.netscielo.org.co |

| Fusarium solani var. coeruleum | S-(+)-Carvone | Isodihydrocarvone, Isodihydrocarveol, Neoisodihydrocarveol oup.comoup.com |

| Fusarium sulphureum | S-(+)-Carvone | Isodihydrocarvone, Isodihydrocarveol, Neoisodihydrocarveol, Dihydrocarveol, Neodihydrocarveol oup.com |

| Absidia glauca | (–)-Carvone | 10-hydroxy-(+)-neodihydrocarveol, (+)-trans-dihydrocarvone, (+)-neodihydrocarveol researchgate.net |

Bacteria also play a significant role in the biotransformation of monoterpenes.

Pseudomonas spp. : Various Pseudomonas strains are efficient in the diastereoselective bioreduction of carvone enantiomers. academie-sciences.fr For instance, Pseudomonas putida has been used to convert (R)-carvone to (2R,5R)-dihydrocarvone. mdpi.com While the specific conversion to this compound by Pseudomonas ovalis is not extensively detailed in the provided context, the genus is well-established for its broad metabolic capabilities towards monoterpenoids. academie-sciences.frfrontiersin.org Research on Pseudomonas has shown the involvement of enzymes like xylene monooxygenase in the oxidation of related compounds, indicating a versatile enzymatic machinery. ethz.ch

| Bacterium | Substrate | Major Products |

|---|---|---|

| Pseudomonas putida | (R)-Carvone | (2R,5R)-Dihydrocarvone mdpi.com |

| Pseudomonas proteolytica | (4R)-(−)-Carvone | (1R,4R)-dihydrocarvone, (1R,2S,4R)-neodihydrocarveol, (1R,2R,4R)-dihydrocarveol researchgate.net |

Certain eukaryotic microorganisms also contribute to the biotransformation of carvone.

Astasia longa : When cultured with (R)-carvone, Astasia longa has been found to produce (1R,4R)-dihydrocarvone, (1R,4S)-isodihydrocarvone, (1R,2S,4R)-neodihydrocarveol, and (1R,2S,4S)-neoisodihydrocarveol. researchgate.net

Stereochemical Control in Microbial Conversions

The synthesis of specific stereoisomers of dihydrocarveols, including this compound, through microbial and plant-based biotransformations is a testament to the high degree of stereochemical control exerted by enzymes. These conversions typically start from the readily available monoterpene enantiomers, (4R)-(–)-carvone and (4S)-(+)-carvone. The process involves a two-step reduction pathway, and the stereochemical outcome is dictated by the specific enzymes present in the biocatalyst. academie-sciences.fr

The first critical step is the reduction of the carbon-carbon double bond in the cyclohexene ring of carvone to produce dihydrocarvone. This reaction is catalyzed by ene-reductases, often from the Old Yellow Enzyme (OYE) family, which are flavin-dependent enzymes. mdpi.comresearchgate.net These enzymes facilitate the trans-addition of hydrogen across the C=C bond. academie-sciences.fr The facial selectivity of the hydride attack (from either the re or si face of the substrate) is enzyme-dependent, leading to the formation of specific dihydrocarvone diastereomers. For instance, the ene-reductase step in the conversion of (–)-carvone by Pseudomonas putida and Acinetobacter lwoffi shows high diastereoselectivity, yielding (1R,4R)-dihydrocarvone. academie-sciences.fr

The second step is the reduction of the ketone group of the intermediate dihydrocarvone to a secondary alcohol, yielding a dihydrocarveol. This reaction is catalyzed by alcohol dehydrogenases (ADHs) or other reductases. mdpi.com The stereochemistry of the resulting alcohol (e.g., neoisodihydrocarveol, isodihydrocarveol, dihydrocarveol, or neodihydrocarveol) is determined by which face of the carbonyl group the hydride is delivered to, a process governed by the enzyme's active site architecture. rsc.org

For example, the biotransformation of S-(+)-carvone by the fungus Fusarium solani var. coeruleum results in the formation of isodihydrocarvone and this compound. oup.com Similarly, studies using various plant tissues as biocatalysts have demonstrated the ability to reduce both carvone enantiomers not only at the carbonyl group but also at the endocyclic double bond, producing a mixture of dihydrocarvones and dihydrocarveols. mdpi.com The use of potato tissue on S-carvone has been shown to produce this compound. vulcanchem.com The specific ratios of the products depend on the biocatalyst used, reflecting the unique enzymatic machinery of each organism. mdpi.comanadolu.edu.tr

Table 1: Examples of Microbial and Plant-Based Biotransformation of Carvone Isomers This table is interactive. You can sort and filter the data.

| Organism/Biocatalyst | Substrate | Major Products | Reference(s) |

|---|---|---|---|

| Fusarium solani var. coeruleum | S-(+)-Carvone | Isodihydrocarvone, this compound, Isodihydrocarveol | oup.com |

| Fusarium sulphureum | S-(+)-Carvone | Isodihydrocarvone, this compound, Isodihydrocarveol | oup.com |

| Acinetobacter lwoffi | (–)-(4R)-Carvone | (1R,4R)-Dihydrocarvone, (1R,2R,4R)-Dihydrocarveol | academie-sciences.fr |

| Pseudomonas putida | (–)-(4R)-Carvone | (1R,4R)-Dihydrocarvone | academie-sciences.fr |

| Carrot (Daucus carota L.) | (4R)-(–)-Carvone | (1R,4R)-(+)-Dihydrocarvone | mdpi.com |

| Potato (Solanum tuberosum L.) | S-Carvone | This compound | vulcanchem.com |

| Aspergillus niger | (–)-Carvone | (–)-Neoisodihydrocarveol, (–)-Dihydrocarvone, (–)-Neodihydrocarveol | researchgate.net |

Stereochemistry and Isomerism of Neoisodihydrocarveol

Configurational Isomers and Diastereomers of Dihydrocarveols

The dihydrocarveol (B1210190) family, with the chemical formula C₁₀H₁₈O, comprises eight possible stereoisomers due to its three chiral centers. researchgate.net These isomers are categorized into four pairs of enantiomers: dihydrocarveol, isodihydrocarveol, neoisodihydrocarveol, and neodihydrocarveol. (+)-Neoisodihydrocarveol has the specific configuration (1R,2S,5R)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-ol. vulcanchem.comzfin.orgebi.ac.uk

The relationship between these isomers is based on the relative orientation (cis or trans) of the three substituents on the cyclohexane (B81311) ring. Diastereomers, such as this compound and (+)-isodihydrocarveol, differ in the configuration at one or more, but not all, of the chiral centers. wikipedia.orgexpasy.org For example, while they may share the same configuration at the carbon bearing the methyl group, they will differ in the orientation of the hydroxyl or isopropenyl groups.

The various isomers can be prepared through the reduction of corresponding dihydrocarvone (B1202640) isomers. researchgate.net For instance, the asymmetric reduction of dihydrocarvone isomers using specific enzymes like ketoreductases can yield all eight stereoisomers of dihydrocarveol. researchgate.net The stereochemical relationships are fundamental in fields like flavor chemistry and biocatalysis, as different isomers can exhibit distinct biological activities and sensory properties. vulcanchem.comoup.com

Table 1: Key Dihydrocarveol Isomers and their Relationship to this compound

| Isomer Name | Stereochemical Relationship to this compound | Key Structural Feature |

| This compound | Reference Compound | (1R,2S,5R) configuration vulcanchem.comzfin.org |

| (-)-Neoisodihydrocarveol | Enantiomer | (1S,2R,5S) configuration |

| (+)-Isodihydrocarveol | Diastereomer | Differs in spatial arrangement of substituents wikipedia.orgexpasy.org |

| (-)-Isodihydrocarveol (B1210060) | Diastereomer | Differs in spatial arrangement of substituents wikipedia.orgexpasy.org |

| (+)-Dihydrocarveol | Diastereomer | Differs in spatial arrangement of substituents wikipedia.orgexpasy.org |

| (-)-Dihydrocarveol (B1197605) | Diastereomer | A mixture can contain dihydrocarveol, iso-, neo-, and neoiso- forms |

| Neodihydrocarveol | Diastereomer | One of the four main diastereomeric sets |

Analytical Methods for Chiral Purity Determination

Determining the chiral purity, or enantiomeric excess, of a this compound sample is crucial for its characterization and application. Chiral gas chromatography (GC) is a primary and highly effective technique for this purpose. gcms.czchromatographyonline.com

Chiral GC utilizes a stationary phase that is itself chiral, often based on derivatized cyclodextrins. gcms.czchromatographyonline.commdpi.com These cyclodextrin-based columns, such as beta-DEX™, can form transient diastereomeric complexes with the enantiomers of the analyte, leading to different retention times and thus enabling their separation and quantification. gcms.czmdpi.com The choice of the specific cyclodextrin (B1172386) derivative in the stationary phase is critical as it dictates the selectivity for different types of chiral compounds, including terpene alcohols. gcms.cz

The process typically involves:

Sample Preparation : The sample containing the dihydrocarveol isomers is dissolved in a suitable solvent.

Injection : A small volume of the sample is injected into the gas chromatograph.

Separation : As the volatile compounds travel through the chiral capillary column, the enantiomers interact differently with the chiral stationary phase, causing them to separate.

Detection : A detector, commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), measures the amount of each enantiomer as it elutes from the column. wur.nl

The enantiomeric excess (ee) can then be calculated from the relative peak areas of the enantiomers in the resulting chromatogram. uma.eslibretexts.org High-performance liquid chromatography (HPLC) with a chiral stationary phase is another powerful method for enantiomeric separation. uma.esresearchgate.netheraldopenaccess.us In some cases, derivatization of the alcohol to an ester, such as a Mosher's ester, followed by analysis with non-chiral methods can also be used to determine the absolute configuration and enantiomeric purity. researchgate.net

Stereochemical Characterization using Spectroscopic Techniques (e.g., PMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (¹H) and Carbon-13 (¹³C) NMR, is an indispensable tool for the stereochemical characterization of dihydrocarveol isomers. tandfonline.comnumberanalytics.com The precise chemical shifts (δ) and coupling constants (J) of the protons and carbons are highly sensitive to their spatial environment, allowing for the differentiation between diastereomers like neoisodihydrocarveol, isodihydrocarveol, and dihydrocarveol. tandfonline.comsemanticscholar.org

In the ¹H NMR (or PMR) spectrum of this compound, the signals for the protons on the cyclohexane ring, especially the proton attached to the carbon bearing the hydroxyl group (the carbinol proton), are of key importance. semanticscholar.org The chemical shift and multiplicity of this proton are diagnostic of the relative stereochemistry of the hydroxyl and adjacent methyl and isopropenyl groups. For example, the distinction between an axial and an equatorial hydroxyl group results in significantly different chemical shifts and coupling constants for the carbinol proton. tandfonline.com

A study dedicated to the carbon-13 NMR spectra of dihydrocarveol stereoisomers allowed for the complete assignment of all carbon chemical shifts. tandfonline.com This data provides a unique fingerprint for each isomer. For instance, the chemical shifts of the methyl carbon (C-7), the carbinol carbon (C-2), and the carbons of the isopropenyl group (C-8, C-9, C-10) are distinct for the neoiso-, iso-, and dihydrocarveol configurations. tandfonline.com

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to definitively assign proton and carbon signals and to confirm the connectivity and relative stereochemistry of the molecule. bmrb.ionih.gov By comparing the experimental NMR data with literature values or with data from quantum chemical calculations, the specific stereoisomer can be unambiguously identified. tandfonline.comnih.gov

Table 2: Representative ¹H NMR Data for a Dihydrocarveol Isomer

Note: This table presents example data for a related isomer, (1R,2R,4R)-dihydrocarveol, to illustrate the type of information obtained from PMR spectroscopy. Specific values for this compound may vary but the principles of analysis are the same.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 3.20 | ddd | 10.0, 10.0, 4.0 |

| H-7 (CH₃) | 1.05 | d | 6.8 |

| H-9 (CH₃) | 1.74 | br s | - |

| H-10 (=CH₂) | 4.72 | br s | - |

| Source: Adapted from physicochemical data for (1R,2R,4R)-dihydrocarveol. semanticscholar.org |

Chemical Synthesis and Enantioselective Methodologies

Classical Chemical Synthesis Approaches

Classical chemical synthesis of (+)-Neoisodihydrocarveol often relies on the reduction of carvone (B1668592), a readily available natural product. The reduction of the carbon-carbon double bond and the carbonyl group of carvone can lead to a mixture of diastereomers, including neoisodihydrocarveol.

One common method involves the reduction of (S)-(+)-carvone or (R)-(-)-carvone using zinc in a methanol-water mixture. researchgate.net This reaction typically yields a mixture of cis- and trans-dihydrocarvones. researchgate.net The subsequent reduction of the carbonyl group in dihydrocarvone (B1202640) can then produce the various dihydrocarveol (B1210190) isomers, including neoisodihydrocarveol. The control of stereoselectivity in these classical reduction reactions is often challenging, leading to the formation of multiple isomers that require separation.

Enantioselective Synthesis Strategies for Chiral Monoterpenoids

The demand for enantiomerically pure compounds, especially in the pharmaceutical and flavor industries, has driven the development of sophisticated enantioselective synthesis strategies. wikipedia.orglibretexts.org These methods aim to control the formation of specific stereoisomers, yielding the desired enantiomer in high purity. For monoterpenoids like this compound, several key strategies have been employed.

Asymmetric Catalysis (e.g., Organocatalysis, Metal Catalysis)

Asymmetric catalysis utilizes chiral catalysts to induce enantioselectivity in a chemical transformation. numberanalytics.com This approach is highly efficient as a small amount of the chiral catalyst can generate a large quantity of the desired enantiomerically enriched product. wikipedia.org

Organocatalysis: This sub-field employs small, metal-free organic molecules as catalysts. researchgate.net Chiral amines, for example, can activate carbonyl compounds through the formation of iminium and enamine intermediates, leading to highly stereoselective reactions. nih.gov Proline-type organocatalysts have been effectively used in a variety of asymmetric transformations. researchgate.net The Hiyashi-Jørgensen organocatalyst has been utilized in the synthesis of the natural product artemone from linalool, demonstrating the power of organocatalysis in terpene synthesis. nih.gov

Metal Catalysis: Transition metal complexes featuring chiral ligands are widely used for asymmetric synthesis. nih.govfrontiersin.org These catalysts can facilitate a broad range of transformations with high enantioselectivity. wikipedia.org For instance, iridium-catalyzed asymmetric hydrogenation of ketones is a powerful method for producing chiral alcohols. researchgate.net Similarly, palladium-catalyzed reactions are instrumental in forming carbon-carbon and carbon-heteroatom bonds with precise stereocontrol. frontiersin.orgmdpi.com The development of privileged ligands, such as BINOL and Salen, has been crucial to the success of asymmetric metal catalysis. wikipedia.org

Chiral Auxiliary-Mediated Synthesis

In this strategy, a chiral auxiliary is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgyork.ac.uk After the desired stereocenter is created, the auxiliary is removed, having served its purpose of inducing chirality. wikipedia.org A good chiral auxiliary should be readily available in both enantiomeric forms, easy to attach and remove, and provide high levels of stereocontrol. york.ac.uk

Oxazolidinones, as popularized by Evans, are a classic example of chiral auxiliaries used in aldol (B89426) reactions to create new stereocenters with high diastereoselectivity. wikipedia.orgtcichemicals.com Pseudoephedrine can also serve as a chiral auxiliary, guiding the alkylation of enolates. wikipedia.org This method is particularly useful for the synthesis of complex molecules where precise control over multiple stereocenters is required. nih.govnumberanalytics.com

Chiral Pool Approach from Natural Precursors

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.orgnumberanalytics.com This strategy is efficient because the inherent chirality of the starting material is incorporated into the final product, often reducing the number of synthetic steps required to achieve the target molecule. wikipedia.org

Terpenes, amino acids, and sugars are common contributors to the chiral pool. wikipedia.orgmdpi.com For the synthesis of this compound, (S)-(+)-carvone is an ideal starting material from the chiral pool. Both enantiomers of carvone are used as starting materials for the synthesis of other biologically active compounds. mdpi.com The biotransformation of S(+)-carvone using various biocatalysts often involves a stereoselective reduction of the double bond as the initial step. mdpi.com For example, the synthesis of the anticancer drug Taxol utilizes verbenone, a chiral pool terpene, making its production more efficient. wikipedia.org Similarly, the anti-influenza drug Oseltamivir (Tamiflu) is synthesized from shikimic acid, another chiral pool starting material. numberanalytics.com

Chemoenzymatic Synthesis of Neoisodihydrocarveol Derivatives

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and selective synthetic routes. nih.govnih.gov Enzymes, as biocatalysts, offer remarkable selectivity (chemo-, regio-, and stereo-selectivity) under mild reaction conditions. core.ac.uk

The biotransformation of carvone isomers is a well-studied example of a chemoenzymatic approach. Microorganisms such as bacteria and fungi, as well as plant cells, have been used to reduce carvone with high stereoselectivity. core.ac.ukacademie-sciences.frtandfonline.com For instance, the bioconversion of S-carvone by potato tissue has been shown to produce this compound. vulcanchem.comwur.nl

Ene-reductases (ERs) from the "Old Yellow Enzyme" (OYE) family are particularly effective in the stereoselective reduction of the carbon-carbon double bond in α,β-unsaturated carbonyl compounds like carvone. mdpi.com Studies using various OYEs have shown that the substitution pattern on the carvone scaffold significantly impacts the bioconversion and selectivity. nih.gov For example, whole-cell biocatalysts of Escherichia coli overexpressing an ene reductase from Nostoc sp. have demonstrated high effectiveness in the bio-reduction of (R)-carvone to (2R,5R)-dihydrocarvone. mdpi.com Subsequent reduction of the carbonyl group, often catalyzed by other enzymes within the cell, can lead to the formation of neoisodihydrocarveol derivatives. academie-sciences.fr This combination of enzymatic steps within a whole-cell system exemplifies a powerful chemoenzymatic strategy for accessing chiral monoterpenoids. rsc.orgmdpi.com

Biotechnological Production and Metabolic Engineering

Microbial Production Systems and Bioreactor Design

The foundation of biotechnological production for compounds like (+)-Neoisodihydrocarveol lies in the selection and engineering of suitable microbial hosts. The most commonly used and well-characterized microorganisms for producing terpenoids are the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae. nih.govnih.gov Their well-understood genetics, metabolism, and established large-scale fermentation protocols make them ideal platforms. mdpi.com For the synthesis of this compound, which can be derived from the reduction of carvone (B1668592), these hosts can be engineered to express the necessary enzymes, such as stereoselective ene-reductases and carbonyl reductases.

The choice of microbial chassis offers distinct advantages. E. coli naturally utilizes the methylerythritol 4-phosphate (MEP) pathway for synthesizing terpenoid precursors and is known for its rapid growth and high productivity. nih.govoup.com In contrast, S. cerevisiae, a eukaryote, uses the mevalonate (B85504) (MVA) pathway and is particularly adept at expressing complex eukaryotic enzymes like cytochrome P450s, which can be important for functionalizing terpenoid backbones. nih.govfrontiersin.org Other non-conventional yeasts, such as Yarrowia lipolytica, are also emerging as powerful hosts due to their high flux towards acetyl-CoA, a key precursor for the MVA pathway. tandfonline.com

Bioreactor design and operation are critical for maximizing yield and productivity. Stirred-tank bioreactors are commonly employed for microbial fermentation. encyclopedia.pub Key parameters such as aeration, agitation, pH, and temperature must be precisely controlled to maintain optimal conditions for cell growth and product formation. A fed-batch cultivation strategy, where nutrients are added incrementally during the process, is often used to achieve high cell densities and prevent the accumulation of inhibitory byproducts. google.com For hydrophobic products like many terpenoids, two-phase fermentation systems can be implemented. In this setup, an organic solvent layer is introduced into the bioreactor to capture the product as it is synthesized, which can alleviate product toxicity to the host cells and simplify downstream processing. mdpi.com

| Microbial Host | Primary Precursor Pathway | Key Advantages | Common Engineering Strategies |

|---|---|---|---|

| Escherichia coli | Methylerythritol 4-phosphate (MEP) | Rapid growth, well-established genetic tools, high productivity. nih.govoup.com | Overexpression of MEP pathway genes, introduction of heterologous MVA pathway. nih.govjmb.or.kr |

| Saccharomyces cerevisiae | Mevalonate (MVA) | GRAS status, robust for industrial fermentation, efficient expression of eukaryotic enzymes (P450s). nih.govfrontiersin.org | Upregulation of MVA pathway, downregulation of competing sterol biosynthesis. tandfonline.comoup.com |

| Yarrowia lipolytica | Mevalonate (MVA) | High acetyl-CoA flux, ability to utilize diverse carbon sources, GRAS status. tandfonline.com | Engineering of MVA pathway, organelle compartmentalization. tandfonline.comnih.gov |

Strategies for Enhancing Biosynthetic Pathways in Microorganisms

Metabolic engineering is essential for optimizing microbial hosts to overproduce a target chemical. For this compound, this involves engineering the cell's metabolic network to increase the flux towards the final product. A primary strategy is to enhance the supply of the universal C5 terpenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). researchgate.net

In E. coli, this is typically achieved by overexpressing rate-limiting enzymes in the native MEP pathway, such as DXP synthase (dxs) and IPP isomerase (idi). nih.gov Alternatively, a heterologous MVA pathway from yeast or other organisms can be introduced into E. coli, which has been shown to significantly boost precursor availability. nih.govjmb.or.kr In S. cerevisiae, the focus is on upregulating the endogenous MVA pathway. Overexpressing key enzymes like truncated HMG-CoA reductase (tHMG1), the primary rate-limiting step, is a common and effective approach. oup.compnas.org

Enzyme Engineering and Directed Evolution for Improved Biocatalysis

The final steps in the biosynthesis of this compound from a precursor like carvone are catalyzed by specific enzymes, namely reductases. The efficiency, specificity, and stability of these biocatalysts are paramount for a successful industrial process. Enzyme engineering provides the tools to tailor these enzymes for optimal performance under process conditions. The two main strategies employed are rational design and directed evolution.

Rational design involves making specific, knowledge-based modifications to an enzyme's structure to achieve a desired change in its function. frontiersin.org This approach relies on a detailed understanding of the enzyme's three-dimensional structure, its catalytic mechanism, and how it interacts with its substrate. nih.gov For the synthesis of this compound, the goal would be to engineer a reductase that can convert carvone with high activity and, crucially, high stereoselectivity to yield the correct isomer.

Computational tools are central to rational design. nih.gov Molecular docking simulations can predict how a substrate like carvone binds within the active site of a reductase. This information allows researchers to identify key amino acid residues that influence binding orientation and, consequently, stereoselectivity. nih.gov By mutating these residues—for instance, replacing a large amino acid with a smaller one to alter steric hindrance—the active site can be reshaped to favor the production of the desired this compound isomer. frontiersin.org For example, studies on ene-reductases from the Old Yellow Enzyme (OYE) family have shown that mutating a single key residue (Trp116) can invert the stereoselectivity of carvone reduction. frontiersin.org

| Tool/Approach | Application in Enzyme Engineering | Example for this compound Synthesis |

|---|---|---|

| Homology Modeling | Predicts the 3D structure of an enzyme based on the known structure of a related protein. acs.org | Generate a structural model of a novel carvone reductase to guide mutagenesis. |

| Molecular Docking | Simulates the binding of a substrate (e.g., carvone) into the enzyme's active site. nih.gov | Identify active site residues that control the binding pose and stereochemical outcome. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic movements of the protein and substrate over time to understand enzyme flexibility and reaction mechanisms. | Analyze how mutations affect active site conformation and substrate entry/product exit. |

Directed evolution mimics the process of natural selection in the laboratory to evolve enzymes with desired properties. It involves generating large, diverse libraries of enzyme variants through random mutagenesis and then using a high-throughput screening (HTS) method to identify the rare variants with improved performance. nih.gov This process is particularly powerful for complex properties like stereoselectivity, where the precise mutations needed are difficult to predict rationally. caltech.edu

A major challenge in directed evolution is the development of an effective HTS assay. nih.gov Traditional analysis of terpene products by methods like GC-MS is too slow to screen thousands or millions of variants. Therefore, developing colorimetric or fluorescent assays that can be performed in microtiter plates is essential. sciepublish.com For terpene synthases, clever HTS methods have been developed, such as using a substrate analog that releases a detectable byproduct like methanol (B129727) upon cyclization. nih.govh1.co A similar strategy could be devised for the reductases involved in this compound synthesis by linking the consumption of the NADPH cofactor to a colorimetric reporter system. Another approach involves engineering the host cell so that the activity of the desired enzyme is linked to a selectable trait, like cell survival or the production of a colored compound. plos.org

Rational Design and Computational Approaches

Sustainable and Green Chemistry Aspects in Biotechnological Synthesis

The production of this compound via microbial fermentation aligns strongly with the principles of green chemistry. nih.govresearchgate.net This approach offers a more sustainable and environmentally benign alternative to conventional chemical synthesis, which often relies on petroleum-based feedstocks, harsh reaction conditions, and hazardous reagents. benthamdirect.com

Biotechnological processes are inherently "greener" in several key aspects:

Use of Renewable Feedstocks: Microbial fermentations utilize renewable resources like glucose from biomass as the primary carbon source, reducing dependence on fossil fuels. alliedacademies.org

Energy Efficiency: Enzymatic reactions occur under mild conditions of temperature and pressure, significantly lowering the energy consumption compared to many chemical processes. frontiersin.org

Prevention of Waste: Biocatalysts like enzymes are highly specific, leading to fewer byproducts and a higher atom economy, which is a core principle of green chemistry. interesjournals.org

Safer Chemistry: Aqueous reaction media and biodegradable components replace the need for hazardous organic solvents and heavy metal catalysts often used in organic synthesis. acs.org

The flavor and fragrance industry, in particular, has been a leader in adopting biotechnological methods to produce "natural" ingredients sustainably. acs.orgresearchgate.netresearchgate.net By harnessing the power of engineered microbes, high-value compounds like this compound can be manufactured in a way that is not only economically viable but also environmentally responsible. interesjournals.org

Structure Activity Relationship Sar Studies and Mechanistic Investigations

Molecular Interactions of (+)-Neoisodihydrocarveol and Analogues

This compound, a monoterpene alcohol, engages in various molecular interactions that are fundamental to its biological activities. Its structural characteristics, including the hydroxyl group, the isopropylidene group, and its specific stereochemistry, dictate its interactions with biological macromolecules.

The primary mechanism of action for this compound often involves its interaction with olfactory receptors, which is crucial for its sensory properties in flavor and fragrance applications. vulcanchem.com The chiral nature of the compound allows it to bind selectively to specific receptors, thereby influencing perception. vulcanchem.com

Essential oils, which are complex mixtures of volatile compounds including monoterpenes like this compound, can readily pass through cellular membranes due to their lipophilic nature. nih.gov This allows them to influence a variety of molecular targets, from ion channels to intracellular enzymes. nih.gov The interactions are often non-covalent and can include hydrogen bonding, van der Waals forces, and hydrophobic interactions.

Studies on related monoterpenes suggest that they can dissolve in membranes, leading to a loss of membrane integrity and dissipation of the proton motive force. wur.nl The presence of functional groups, particularly hydroxyl groups as in this compound, is thought to enhance this activity. wur.nl For instance, research on the antispasmodic effects of essential oil constituents has pointed towards the modulation of ion channels, such as voltage-dependent calcium channels and potassium channels, as a key mechanism. nih.gov Terpenic compounds have also been shown to interact with nicotinic cholinergic receptors. nih.gov

Biological Activities and Preclinical Models (Academic Research Focus)

Academic research has explored the biological activities of this compound in various preclinical models, shedding light on its potential mechanisms of action.

Cellular and Subcellular Target Identification

Research into the cellular and subcellular targets of this compound and its analogues is ongoing. The lipophilic nature of monoterpenes allows them to interact with cellular membranes, which is considered a primary target. wur.nl This interaction can lead to changes in membrane fluidity and integrity. wur.nl

Emerging evidence suggests that insect herbivore-derived elicitors can bind to specific receptors on the plant plasma membrane, triggering changes in the membrane's electrochemical potential. zu.edu.pk While not directly about this compound, this highlights a potential mechanism for how plant-derived compounds can interact at a cellular level.

In the context of antispasmodic activity, the molecular targets are often ion channels and receptors located on the membrane of smooth muscle cells. nih.gov These include voltage-dependent calcium channels, potassium channels, and G-protein coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades involving second messengers like cyclic adenosine (B11128) monophosphate (cAMP) and inositol (B14025) trisphosphate (IP3). nih.gov

Enzyme Modulation and Inhibition

This compound and its precursors are known to interact with and be metabolized by various enzymes. The bioconversion of carvone (B1668592) to dihydrocarveol (B1210190) isomers, including this compound, is a well-documented enzymatic process in plants and microorganisms. wur.nltandfonline.commdpi.com These reactions are typically reductions catalyzed by dehydrogenases or reductases. mdpi.com

Specifically, an enzyme classified as EC 1.1.1.296 is known to act on this compound, as well as (+)-isodihydrocarveol, (+)-dihydrocarveol, and (–)-isodihydrocarveol. enzyme-database.orgscribd.com

In animal studies, cyclic monoterpenes have been shown to reduce the activity of 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR), a key enzyme in the mevalonate (B85504) pathway. wur.nl While this was observed with compounds like cineole and menthol, it points to a potential mechanism for related monoterpenes. wur.nl

The interaction of phytocompounds with enzymes has also been explored through computational methods like molecular docking. researchgate.net For instance, studies have investigated the binding of essential oil constituents to the active sites of enzymes like NADPH oxidase. researchgate.net

Receptor Binding and Signaling Pathway Analysis

The interaction of this compound with receptors is a key aspect of its biological activity, particularly in olfaction. vulcanchem.com Its specific stereochemistry allows for selective binding to olfactory receptors. vulcanchem.com

In the context of its broader pharmacological effects, such as antispasmodic action, the modulation of receptor-mediated signaling pathways is crucial. nih.gov The binding of agonists to G-protein coupled receptors (GPCRs) on smooth muscle cells activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and the release of intracellular calcium. nih.gov Compounds that interfere with this signaling cascade can exhibit relaxant effects.

Pathway analysis tools are increasingly being used to understand the complex biological effects of natural compounds. nih.govreactome.orgresearchgate.net These tools can help identify the signaling pathways that are significantly affected by a particular compound or extract. For example, analysis of the effects of essential oils might reveal modulation of pathways such as the PI3K-Akt signaling pathway or the MAPK signaling pathway. researchgate.netanygenes.com

Comparative Pharmacodynamics of Stereoisomers (Preclinical Context)

The stereochemistry of monoterpenes plays a critical role in their biological activity. Different stereoisomers of a compound can exhibit distinct pharmacodynamic properties due to their differential interactions with chiral biological targets like receptors and enzymes.

The biotransformation of carvone enantiomers provides a clear example of stereoselectivity. For instance, potato sprouts reduce R-(-)-carvone mainly to neodihydrocarveol, while S-(+)-carvone is converted into this compound. wur.nl Similarly, different microorganisms exhibit stereoselective reduction of carvone isomers. tandfonline.com

The sensory properties of carvone isomers are well-known to be different, and this principle extends to their derivatives. The specific configuration of this compound, (1R,2S,5R), is distinct from its enantiomer, (-)-neoisodihydrocarveol, which has a (1R,2S,4S) configuration. vulcanchem.comnih.gov These stereochemical differences are responsible for their unique biological activities and sensory perceptions. vulcanchem.com

Preclinical studies comparing the effects of different stereoisomers are essential for understanding structure-activity relationships. For example, comparative studies on the anticonvulsant effects of epoxycarvone stereoisomers have been conducted. mdpi.com Although direct comparative pharmacodynamic studies on the stereoisomers of neoisodihydrocarveol are not extensively detailed in the provided results, the consistent observation of stereoselective metabolism and distinct properties among related monoterpene isomers underscores the importance of stereochemistry in their preclinical evaluation. wur.nlmdpi.comtisserandinstitute.org

Advanced Research Methodologies and Analytical Approaches

High-Resolution Spectroscopic Techniques (e.g., NMR, Mass Spectrometry)

High-resolution spectroscopic methods are indispensable for the structural elucidation of (+)-Neoisodihydrocarveol. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary tools for determining its chemical structure and confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework of this compound. In ¹H NMR, the chemical shifts, coupling constants, and multiplicity of the signals reveal the connectivity of protons within the molecule. For instance, the chemical shift of the proton attached to the hydroxyl-bearing carbon is a key indicator of its stereochemistry.

¹³C NMR spectroscopy is particularly powerful for identifying the different carbon atoms in the molecule, including the four stereoisomers of dihydrocarveol (B1210190). The chemical shifts of the carbon atoms are sensitive to their local electronic and steric environment, allowing for the differentiation of isomers like neoisodihydrocarveol from dihydrocarveol, isodihydrocarveol, and neoisodihydrocarveol. tandfonline.comtandfonline.com A study by Bradesi et al. systematically assigned the carbon chemical shifts for the dihydrocarveol stereoisomers, providing a valuable reference for their identification in complex mixtures like essential oils. tandfonline.com

Table 1: ¹³C NMR Chemical Shifts for Dihydrocarveol Stereoisomers Data sourced from Bradesi et al. (1994) in CDCl₃. Chemical shifts (δ) are in ppm.

| Carbon | Dihydrocarveol | Neoisodihydrocarveol | Isodihydrocarveol | Neodihydrocarveol |

| C1 | 70.8 | 66.8 | 72.8 | 66.5 |

| C2 | 36.3 | 31.8 | 35.7 | 31.4 |

| C3 | 31.3 | 28.6 | 34.6 | 30.9 |

| C4 | 43.1 | 43.5 | 41.5 | 43.8 |

| C5 | 31.0 | 31.0 | 27.6 | 28.0 |

| C6 | 34.5 | 34.5 | 34.1 | 35.1 |

| C7 | 22.2 | 22.2 | 22.0 | 22.3 |

| C8 | 149.3 | 149.3 | 148.9 | 149.1 |

| C9 | 109.1 | 109.1 | 109.3 | 109.0 |

| C10 | 20.8 | 20.8 | 20.7 | 20.9 |

This table is interactive. You can sort and filter the data.

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a sensitive technique for the identification and quantification of volatile compounds like this compound. nih.gov The electron ionization (EI) mass spectrum of neoisodihydrocarveol exhibits a characteristic fragmentation pattern that aids in its identification. The molecular ion peak [M]⁺ at m/z 154 corresponds to its molecular weight (C₁₀H₁₈O). nih.gov Fragment ions resulting from the loss of water (m/z 136), a methyl group (m/z 139), and an isopropenyl group (m/z 113) are typically observed and contribute to its structural confirmation.

Advanced Chromatographic Separations (e.g., Chiral Chromatography)

The separation of this compound from its stereoisomers is a significant analytical challenge due to their similar physical and chemical properties. Advanced chromatographic techniques, especially chiral chromatography, are essential for achieving this separation.

Gas Chromatography (GC): High-resolution gas chromatography is a standard method for analyzing the composition of essential oils and other volatile mixtures containing dihydrocarveol isomers. wur.nlsemanticscholar.org The use of capillary columns with specific stationary phases can allow for the separation of the different stereoisomers. vurup.sk However, for the separation of enantiomers, chiral stationary phases are required.

Chiral Chromatography: Chiral gas chromatography and chiral high-performance liquid chromatography (HPLC) are powerful techniques for the enantioselective separation of chiral compounds. uhplcs.comgcms.czcsfarmacie.czamericanpharmaceuticalreview.com These methods utilize a chiral stationary phase (CSP) that interacts differently with the enantiomers of a racemic mixture, leading to their separation. For the analysis of this compound, a CSP can be designed to have specific interactions with its chiral centers, allowing for its resolution from its (-)-enantiomer and other diastereomers. The choice of the CSP and the mobile phase is critical for achieving optimal separation.

Omics Technologies in Pathway Elucidation (e.g., Metabolomics, Enzymology)

Understanding the biosynthetic pathway of this compound involves identifying the precursor molecules and the enzymes that catalyze their conversion. Omics technologies, such as metabolomics and enzymology, provide a systems-level approach to unraveling these complex biological processes.

Metabolomics: Metabolomics studies, which involve the comprehensive analysis of all metabolites in a biological system, can be used to identify the intermediates in the biosynthetic pathway of this compound. acs.orgnih.gov For instance, by analyzing the metabolic profile of an organism that produces this compound, researchers can identify potential precursors, such as carvone (B1668592). acs.orgnih.gov Studies on the metabolism of carvone in various organisms have shown that it can be reduced to form dihydrocarveol isomers, including neoisodihydrocarveol. acs.orgnih.gov

Enzymology: The identification and characterization of the enzymes involved in the biosynthesis of this compound are crucial for understanding its formation. In vitro studies with purified enzymes or cell extracts can be used to demonstrate their catalytic activity. For example, alcohol dehydrogenases (ADHs) have been shown to convert carveol (B46549) to dihydrocarvone (B1202640) isomers and neo-dihydrocarveol. researchgate.net Furthermore, enoate reductases and Baeyer-Villiger monooxygenases are other classes of enzymes that can be involved in the metabolic pathways of monoterpenes. nih.gov The degradation pathway of dihydrocarveol in bacteria like Rhodococcus erythropolis involves enzymes such as epsilon-lactone hydrolases. genome.jp

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling provide valuable insights into the structure, properties, and reactivity of this compound at the atomic level. These in silico approaches complement experimental studies and can aid in the interpretation of analytical data.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of this compound and its interactions with other molecules, such as lipid bilayers in cell membranes. nih.govresearchgate.net These simulations can provide information on how the compound orients itself within a membrane and how it affects the membrane's physical properties. nih.gov Such studies are relevant for understanding the biological activities of monoterpenols.

Quantum Mechanical Calculations: Quantum mechanical methods can be employed to calculate the spectroscopic properties of this compound, such as its NMR chemical shifts. By comparing the calculated values with experimental data, researchers can validate the proposed structure and stereochemistry of the molecule. These calculations can also be used to predict the relative stabilities of different conformations and to study the mechanisms of reactions in which the compound is involved.

Future Research Directions and Translational Perspectives

Unraveling Novel Biosynthetic Routes

The biosynthesis of p-menthane (B155814) monoterpenoids in plants like those of the Mentha genus is a complex process involving multiple enzymatic steps. nih.gov While the general pathways are understood, the specific enzymes and regulatory mechanisms that lead to the production of (+)-Neoisodihydrocarveol are still being elucidated. Research has shown that the conversion of carvone (B1668592) isomers by microbial systems can yield various dihydrocarveol (B1210190) isomers, including neoisodihydrocarveol. vulcanchem.com For instance, the fungus Trychoderma pseudokoningii has demonstrated a notable yield of neo-isodihydrocarveol. researchgate.net Furthermore, studies with the plant pathogenic fungus Absidia glauca have shown its ability to metabolize (-)-carvone (B1668593) into (+)-neodihydrocarveol and subsequently into 10-hydroxy-(+)-neodihydrocarveol. researchgate.net

Future research could focus on:

Discovery of Novel Enzymes: Identifying and characterizing new enzymes, such as reductases and hydroxylases, from various organisms that can produce this compound with high stereoselectivity. nih.govfrontiersin.org The exploration of extremophiles from unique environments like the Red Sea brine pools could reveal novel biocatalysts with industrial potential. frontiersin.org

Underground Metabolism: Investigating the role of "underground metabolism," where promiscuous enzymes can contribute to novel biosynthetic pathways, as has been observed in the biosynthesis of other essential compounds like vitamin B6. nih.gov

Pathway Elucidation in Diverse Species: Expanding research beyond the well-studied Mentha species to other plants and microorganisms that may harbor unique biosynthetic routes to this compound. nih.gov

Innovations in Stereoselective Synthesis for Enhanced Purity and Yield

The stereochemical configuration of this compound, which is (1R,2S,5R), is critical to its properties and bioactivity. vulcanchem.com Achieving high enantiomeric purity is a significant goal in its synthesis. Recent advancements in asymmetric synthesis offer promising tools to achieve this. researchgate.netnih.gov

Key areas for innovation include:

Advanced Catalytic Systems: Developing and applying novel chiral catalysts, including transition metal complexes, organocatalysts, and biocatalysts, for the highly enantioselective synthesis of this compound. nih.govfrontiersin.org

Racemization-Free Methods: Utilizing racemization-free coupling reagents and reaction conditions to preserve the desired stereochemistry throughout the synthetic process, which is particularly crucial in multi-step syntheses. rsc.org

Flow Chemistry: Incorporating flow chemistry systems to allow for precise control over reaction parameters, which can enhance stereoselectivity, improve yields, and facilitate safer and more efficient production. nih.gov

Sustainable Biomanufacturing of (R)-(+)-Neoisodihydrocarveol

The increasing demand for natural and sustainably sourced compounds has spurred interest in the biomanufacturing of monoterpenoids. frontiersin.org Microbial cell factories, such as Saccharomyces cerevisiae and Escherichia coli, are being engineered to produce these valuable chemicals. frontiersin.orgnih.gov

Future efforts in sustainable biomanufacturing should focus on:

Metabolic Engineering: Optimizing microbial strains through metabolic engineering to enhance the production of this compound. neos-guide.orgnih.gov This involves redirecting metabolic flux towards the desired product and minimizing the formation of byproducts.

Systems Biology Approaches: Employing systems biology, including kinetic mathematical modeling, to understand and overcome bottlenecks in the biosynthetic pathway within engineered microbes. nih.govpnas.org

Alternative Feedstocks: Developing biomanufacturing processes that utilize low-cost and sustainable feedstocks, reducing the environmental impact and production costs. a-star.edu.sgmanchester.ac.uk

Advanced Preclinical Models for Mechanistic Studies

To fully understand the biological activities and mechanisms of action of this compound, advanced preclinical models are necessary. nih.gov These models can provide more accurate predictions of human responses than traditional in vitro and animal models. nih.gov

Promising advanced models include:

Organ-on-a-Chip (OOC) Technology: Utilizing microfluidic devices that mimic the structure and function of human organs to study the effects of this compound in a more physiologically relevant context. nih.govmdpi.comfrontiersin.org OOC models can be used to investigate metabolism, efficacy, and potential toxicity with greater precision. nih.gov

In Silico Modeling: Employing computational methods, such as molecular docking and molecular dynamics simulations, to predict and elucidate the interactions of this compound with biological targets at the molecular level. biorxiv.org

Interdisciplinary Approaches in Monoterpenoid Research

The complexity of monoterpenoid research necessitates collaboration across various scientific disciplines. plantae.org Integrating knowledge from chemistry, biology, engineering, and computational science is crucial for accelerating discoveries and translating them into practical applications.

Future interdisciplinary research should involve:

Chemical Biology: Combining chemical synthesis with biological evaluation to explore the structure-activity relationships of this compound and its derivatives.

Synthetic Biology and Metabolic Engineering: A synergistic approach to design and construct novel biosynthetic pathways in microbial hosts for efficient production. frontiersin.org

Pharmacology and Toxicology: Integrating advanced preclinical models and computational tools to comprehensively evaluate the pharmacological properties and safety profiles of monoterpenoids. mdpi.comnih.gov

Q & A

Q. What are the common synthetic routes for (+)-neoisodihydrocarveol, and what factors contribute to yield variability?

this compound can be synthesized via stereoselective reduction of carveol derivatives or enzymatic modification of terpene precursors. Key synthetic challenges include controlling stereochemistry and optimizing reaction conditions. For example, oxime intermediates derived from (2R,5R)-5-isopropenyl-2-methylcyclohexanone have been reported, with yields ranging from 1.6% to 92% depending on catalysts (e.g., chiral ligands) and solvent systems . Low yields may arise from competing side reactions or incomplete stereochemical control. Researchers should prioritize catalytic systems with high enantioselectivity and conduct kinetic studies to identify rate-limiting steps.

Q. How can researchers characterize the stereochemical purity of this compound?

Chiral analytical techniques are critical. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents (e.g., Eu(hfc)₃) can resolve stereoisomers. High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose-based columns) provides quantitative purity assessment. Additionally, optical rotation measurements and X-ray crystallography (for crystalline derivatives) validate absolute configuration. Cross-referencing spectral data with literature values ensures accuracy .

Q. What biological systems interact with this compound, and how are these pathways studied?

The compound is a substrate for dihydrocarveol dehydrogenase (EC 1.1.1.296), an enzyme in microbial degradation pathways. Rhodococcus erythropolis DCL14 utilizes this enzyme to oxidize this compound to menth-8-en-2-one. Researchers employ enzyme assays with NAD⁺ cofactor monitoring (UV-Vis spectroscopy at 340 nm for NADH detection) and gas chromatography-mass spectrometry (GC-MS) to track substrate conversion .

Advanced Research Questions

Q. How does stereochemistry influence the enzymatic degradation kinetics of this compound?

Q. What strategies resolve contradictions in reported synthesis yields for this compound?

Discrepancies (e.g., 1.6% vs. 92% yields) often stem from variations in reaction conditions or purification methods. Researchers should replicate protocols with rigorous control of variables (temperature, solvent purity, catalyst loading). Design of Experiments (DoE) approaches, such as factorial designs, identify critical factors. Comparative studies using alternative reducing agents (e.g., NaBH₄ vs. LiAlH₄) or enantioselective catalysts (e.g., BINAP-Ru complexes) can clarify optimal conditions .

Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and energy barriers for reduction or oxidation reactions. Molecular dynamics simulations assess solvent effects on reaction pathways. Researchers should validate computational predictions with experimental data (e.g., comparing predicted vs. observed enantiomeric excess) .

Q. What methodologies validate the ecological relevance of this compound degradation studies?

Environmental fate studies require coupling laboratory assays with field sampling. Metagenomic analysis of microbial communities exposed to the compound identifies degradative genes. Stable isotope probing (SIP) with ¹³C-labeled this compound traces metabolic pathways in situ. Toxicity assays (e.g., Daphnia magna LC₅₀) ensure degradation products are environmentally benign .

Q. How do researchers address reproducibility challenges in enzymatic assays involving this compound?

Standardized protocols for enzyme purification (e.g., affinity chromatography) and activity measurements (e.g., NADH calibration curves) are essential. Inter-laboratory validation studies and open-data sharing (e.g., depositing raw kinetic data in repositories like Zenodo) enhance reproducibility. Negative controls (e.g., heat-inactivated enzyme) must confirm assay specificity .

Methodological Guidance

- Experimental Design : Follow the Beilstein Journal of Organic Chemistry guidelines for detailed method documentation, including substrate purity, instrument calibration, and statistical analysis .

- Data Validation : Cross-check spectral data with databases (e.g., NIST Chemistry WebBook) and report confidence intervals for kinetic parameters .

- Literature Synthesis : Use PubMed and SciFinder to identify gaps in stereochemical studies or enzymatic pathways, avoiding non-peer-reviewed sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.